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Compound of Interest

Compound Name: Flrlamide, manduca

CAS No.: 129960-91-4

Cat. No.: B1672852 Get Quote

Introduction & Scientific Rationale
FLRLamide (Phe-Leu-Arg-Leu-NH₂) is a potent bioactive neuropeptide belonging to the

FMRFamide-like peptide (FLP) family. Ubiquitous in invertebrates (nematodes, mollusks) and

possessing analogs in vertebrates, FLRLamide modulates neuromuscular transmission and

sensory perception primarily through G-Protein Coupled Receptors (GPCRs).

For drug development professionals, synthesizing FLRLamide requires more than simple

peptide coupling; it demands the preservation of the C-terminal amide moiety, which is the

critical pharmacophore for receptor binding. A free acid C-terminus (Phe-Leu-Arg-Leu-OH)

renders the peptide biologically inert.

This guide details the Fmoc Solid-Phase Peptide Synthesis (SPPS) of bioactive FLRLamide

and its validation via a Calcium Mobilization Assay.

Phase I: Chemical Synthesis (Fmoc-SPPS)
Strategic Resin Selection
To guarantee the C-terminal amide, we utilize Rink Amide MBHA resin.

Mechanism: The Rink Amide linker cleaves in high-concentration TFA to yield a primary

amide (-NH₂), whereas Wang resin would yield a free acid (-OH).
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Loading: Low loading (0.3–0.5 mmol/g) is preferred to prevent aggregation, though the short

sequence (4-mer) allows for standard loading (0.6–0.8 mmol/g).

Reagents & Materials
Component Grade/Specification Role

Resin Rink Amide MBHA
Solid support generating C-

term amide

Amino Acids
Fmoc-Phe-OH, Fmoc-Leu-OH,

Fmoc-Arg(Pbf)-OH

Building blocks (Arg requires

Pbf protection)

Activator HBTU / HOBt or DIC / Oxyma Carboxyl activation

Base DIEA (Diisopropylethylamine) Deprotonation

Deprotection 20% Piperidine in DMF Fmoc removal

Cleavage TFA / TIS / H₂O (95:2.5:2.5)
Resin cleavage & side-chain

deprotection

Synthesis Protocol (Step-by-Step)
Note: This protocol assumes a 0.1 mmol scale.

Resin Swelling:

Weigh 150 mg Rink Amide resin into a fritted reaction vessel.

Add 5 mL DMF; swell for 30 mins. Drain.

Fmoc Deprotection (The Cycle Start):

Add 5 mL 20% Piperidine/DMF.[1] Agitate 5 mins. Drain.

Repeat with fresh solution for 10 mins. Drain.

Wash: DMF (5x), DCM (3x), DMF (3x). Rationale: Complete removal of piperidine is vital

to prevent premature Fmoc removal of the incoming amino acid.
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Coupling (C-to-N Direction):

Order: Leu → Arg → Leu → Phe.

Dissolve Fmoc-AA (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

Add DIEA (8 eq) to activate. Color change to yellow indicates activation.

Add mixture to resin.[1] Agitate 45–60 mins at Room Temp.

QC Check: Perform Kaiser Test. (Blue = Incomplete coupling; Yellow/Colorless =

Complete).

Special Handling for Arginine (Arg):

Use Fmoc-Arg(Pbf)-OH. The Pbf group is acid-labile but bulky. Ensure efficient washing

after coupling Arg to prevent steric trapping of solvents.

Final Cleavage & Side-Chain Deprotection:

Wash final resin (Fmoc-removed) with DCM (5x) to remove DMF traces.

Add Cleavage Cocktail (TFA:TIS:Water = 95:2.5:2.5).

Critical: The TIS (Triisopropylsilane) and Water act as scavengers for the Pbf cation

released from Arginine. Without scavengers, Pbf will re-attach to the peptide (specifically

Tryptophan or Tyrosine if present, or back to Arg), ruining purity.

Agitate 2 hours.

Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to pellet the crude peptide.

Synthesis Workflow Diagram
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Figure 1: Iterative Fmoc-SPPS cycle for FLRLamide synthesis. Note the critical decision point

at the Kaiser Test.

Phase II: Purification & Characterization
Bioassays are sensitive to TFA salts and truncated sequences. Purity >95% is mandatory.

HPLC Purification:

Column: C18 Reverse Phase (Semi-prep).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Gradient: 5% B to 60% B over 30 mins. FLRLamide is moderately hydrophobic (Phe/Leu)

but the Arg makes it polar. Expect elution around 25-35% B.

Mass Spectrometry (ESI-MS):

Formula: C₂₆H₄₃N₉O₄

Calculated MW: ~545.68 Da

Expected [M+H]⁺: 546.7 Da

Expected [M+2H]²⁺: 273.9 Da

Phase III: In Vitro Bioassay (Calcium Mobilization)
FLRLamide typically activates Gq-coupled GPCRs, leading to intracellular Calcium release. We

validate bioactivity using a fluorescent calcium dye assay (e.g., Fluo-4 AM).

Assay Logic
The peptide binds the receptor

G
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q activation

PLC

activation

IP3 generation

Ca²⁺ release from ER.

Protocol
Cell Preparation: Use CHO-K1 cells stably transfected with the target FMRFamide receptor

(e.g., Drosophila FMRFaR or C. elegans NPR-1). Seed at 50,000 cells/well in a black-wall

96-well plate. Incubate 24h.

Dye Loading:

Remove media. Add 100 µL Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent

dye leakage).

Incubate 45 mins at 37°C, then 15 mins at RT.

Peptide Preparation:

Dissolve lyophilized FLRLamide in DMSO (Stock 10 mM).

Dilute in HBSS buffer to 10x working concentrations (e.g.,

M to

M).

Measurement (FLIPR or Plate Reader):

Excitation: 494 nm | Emission: 516 nm.

Record baseline for 10s.

Inject Peptide.[2] Record flux for 120s.
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Data Analysis: Plot Max Fluorescence (

) vs. Log[Concentration] to determine

.

Signaling Pathway Diagram
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Figure 2: Signal transduction pathway utilized in the Calcium Mobilization Assay.

Troubleshooting & Self-Validation
Low Yield during Synthesis? Check the Arginine coupling. Arg is bulky. Double coupling (2x

45 min) is recommended for the Arg residue.

No Assay Signal? Verify the peptide mass. If the mass is +1 Da higher than expected, you

may have the free acid (FLRL-OH) due to using the wrong resin or Wang linker, which

destroys bioactivity.

Insoluble Peptide? FLRLamide is basic. Dissolve in weak acetic acid (0.1 M) or DMSO

before adding to the assay buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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